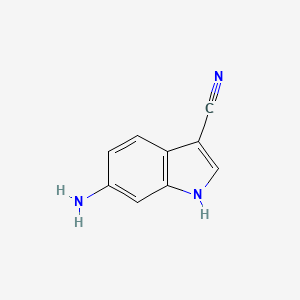

6-amino-1H-indole-3-carbonitrile

Descripción general

Descripción

6-Amino-1H-indole-3-carbonitrile is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by an indole core with an amino group at the 6th position and a nitrile group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-3-carbonitrile typically involves the following steps:

Starting Material: The synthesis often begins with indole-3-carboxaldehyde.

Knoevenagel Condensation: Indole-3-carboxaldehyde undergoes a Knoevenagel condensation with malononitrile or ethyl cyanoacetate to form an adduct.

Dehydration: The adduct is then dehydrated to yield a heterodiene.

Cyclization: The heterodiene undergoes cyclization, often in the presence of a base, to form the desired indole derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the nitrile group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated indoles, sulfonated indoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Amino-1H-indole-3-carbonitrile has shown potential as a scaffold for the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties, inducing apoptosis in several human cancer cell lines with IC50 values ranging from 10–20 µM. This potency suggests its potential as a lead compound for further drug development .

The compound interacts with multiple biological targets, making it useful in biochemical studies. It has been evaluated for its effects on enzyme inhibition and receptor binding.

Enzyme Inhibition Assays:

Research indicates that this compound inhibits key kinases involved in tumor growth regulation, with IC50 values less than 50 nM, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against both gram-positive and gram-negative bacteria. Minimal inhibitory concentrations (MIC) ranged from 5–30 µg/mL, indicating broad-spectrum efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals the importance of specific substituents on the biological activity of this compound:

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 3-Aminomethyl | Enhances enzyme binding | |

| 6-Cyanide | Increases potency against cancer | |

| Indole Core | Essential for receptor interaction |

Mecanismo De Acción

The mechanism of action of 6-amino-1H-indole-3-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: It can inhibit enzyme activity, bind to receptor sites, and interfere with nucleic acid functions, leading to various biological effects.

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: A precursor in the synthesis of 6-amino-1H-indole-3-carbonitrile.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carboxaldehyde: Another indole derivative used in organic synthesis.

Uniqueness: this compound is unique due to its specific functional groups (amino and nitrile) that confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Actividad Biológica

6-Amino-1H-indole-3-carbonitrile is a significant heterocyclic compound belonging to the indole family, known for its diverse biological activities. This compound features an amino group at the 6th position and a nitrile group at the 3rd position of the indole structure, which contributes to its unique pharmacological properties. Research has highlighted its potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications.

This compound can be synthesized through various methods, including multicomponent reactions that facilitate the formation of complex organic molecules. The compound's structure allows it to engage in several chemical reactions such as oxidation and substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄ |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 200-202°C |

| Solubility | Soluble in DMSO, ethanol |

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been investigated for its ability to inhibit viral replication and interfere with viral entry into host cells. This activity is particularly relevant in the context of emerging viral infections.

Anticancer Properties

The compound has shown promise in anticancer research by targeting specific enzymes involved in cancer cell proliferation. Notably, it inhibits glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH), which are critical in cancer cell signaling pathways. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of indole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of approximately 15 µM. This suggests a strong potential for development into a therapeutic agent for breast cancer treatment.

Antimicrobial Effects

The antimicrobial activity of this compound has been documented against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its efficacy as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits GSK-3 and IMPDH, affecting cellular signaling pathways that regulate growth and apoptosis.

- Nucleic Acid Interaction : The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes.

Future Directions

Further research is warranted to explore the full spectrum of biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential synergies with existing therapies will be crucial for advancing this compound toward clinical applications.

Propiedades

IUPAC Name |

6-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPNRNPXXROIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658784 | |

| Record name | 6-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-91-5 | |

| Record name | 6-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.